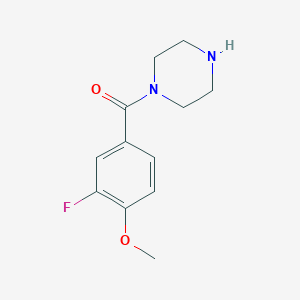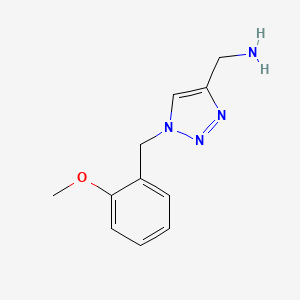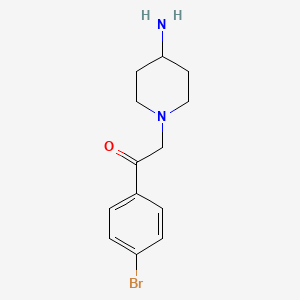![molecular formula C10H11BrN4 B1464978 [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248968-02-6](/img/structure/B1464978.png)
[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound “[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a versatile structure found in many useful synthetic compounds and naturally occurring substances .
Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The bromo and methyl groups on the phenyl ring and the methanamine group attached to the triazole ring would add complexity to the molecule’s structure.Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the bromo and methyl groups on the phenyl ring and the methanamine group attached to the triazole ring .Scientific Research Applications
Synthesis and Characterization
- The synthesis of compounds containing the 1,2,3-triazole moiety, such as N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating the versatility of triazole derivatives in organic synthesis (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activities
- A new series of quinoline derivatives carrying the 1,2,3-triazole moiety have shown moderate to very good antibacterial and antifungal activities, highlighting the potential of triazole derivatives as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Novel Compound Synthesis
- Efficient synthesis methods have been developed for (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, showcasing the potential of triazole-based compounds in the development of new chemical entities with possible biological applications (Aquino et al., 2017).
Catalytic Activity and Surfactant Use
- Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol) have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, indicating the role of triazole derivatives in catalysis and surfactant development (Nakarajouyphon et al., 2022).
Mechanism of Action
Future Directions
The study of 1,2,3-triazole derivatives is a vibrant field with potential applications in medicinal chemistry, materials science, and synthetic chemistry . Future research could explore the synthesis of new derivatives, their potential biological activities, and their physical and chemical properties.
properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPZCDULFZVVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
